![molecular formula C24H22N2O4 B1363633 Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 270063-60-0](/img/structure/B1363633.png)
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Overview
Description
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Formation of the Pyridine Ring: This step involves the construction of the pyridine ring through cyclization reactions.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. The pyridine ring may participate in coordination with metal ions or other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenyl)butanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring in a different position.
Uniqueness
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The presence of the pyridyl group enhances its interaction capabilities with biological targets, making it an important building block in drug development.
Property | Details |
---|---|
Molecular Formula | C₁₉H₂₃N₂O₄ |
CAS Number | 1260592-33-3 |
Fmoc Group | Protects the amino group during synthesis |
Pyridyl Group | Enhances binding affinity to receptors |
The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis, allowing for the formation of peptides through sequential addition. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the creation of complex peptides and proteins that may exhibit various biological activities .
Biological Activity
Research indicates that this compound and its derivatives can exhibit significant biological activities:
- Neurotransmitter Modulation : This compound acts as a GABA (gamma-aminobutyric acid) analog, suggesting potential roles in neuromodulation and treatment of anxiety disorders.
- Antimicrobial Properties : Some studies have highlighted that peptides incorporating this compound can demonstrate antimicrobial activity against specific bacterial strains, indicating its potential in developing peptide-based antibiotics .
- Peptide Synthesis Applications : The compound is widely used in synthesizing therapeutic peptides due to its ability to mimic natural peptides while offering improved stability and specificity.
Case Studies and Research Findings
- Peptide-Based Drug Development : In a study exploring peptide-based drugs, this compound was incorporated into peptide sequences aimed at enhancing receptor binding affinity. The results showed improved pharmacokinetic properties compared to traditional peptides .
- Antimicrobial Activity Evaluation : A series of experiments were conducted to evaluate the antibacterial properties of hydrogels formed from Fmoc derivatives. The findings indicated that hydrogels containing this compound exhibited significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Neuropharmacological Studies : Research focusing on the central nervous system found that analogs of this compound could modulate neurotransmitter release, leading to potential applications in treating neurological disorders such as anxiety and depression.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148777 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-60-0 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270063-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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